curosurf - 129069-19-8

curosurf

Catalog Number: EVT-1520550
CAS Number: 129069-19-8
Molecular Formula: C10H17ClN2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Curosurf is classified as a biopharmaceutical product and is obtained from porcine lung tissue. It is part of a broader category of surfactant therapies that also includes other products derived from animal sources, such as bovine lung lavage preparations. The primary component of Curosurf is dipalmitoylphosphatidylcholine, along with other phospholipids that contribute to its surface-active properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Curosurf involves the extraction of pulmonary surfactant from minced porcine lungs. The process typically includes the following steps:

  1. Tissue Preparation: Porcine lungs are minced and subjected to enzymatic digestion to release surfactant components.
  2. Centrifugation: The homogenate is centrifuged to separate the lipid-rich supernatant from cellular debris.
  3. Purification: Further purification steps may involve additional centrifugation and filtration to concentrate the surfactant.
  4. Formulation: The final product is formulated to achieve a specific concentration of phospholipids (usually around 80 mg/mL) before being packaged for clinical use .
Molecular Structure Analysis

Structure and Data

The molecular structure of Curosurf consists primarily of phospholipids, with dipalmitoylphosphatidylcholine being the most abundant component. The structure can be represented as follows:

  • Dipalmitoylphosphatidylcholine: A phospholipid with two palmitic acid chains attached to a glycerol backbone, contributing to its amphiphilic properties.

The general formula for dipalmitoylphosphatidylcholine is C40H80NPO4C_{40}H_{80}NPO_4, with a molecular weight of approximately 760 g/mol. This structural composition allows it to reduce surface tension effectively in the alveoli .

Chemical Reactions Analysis

Reactions and Technical Details

Curosurf acts primarily through physical interactions rather than complex chemical reactions. Its mechanism involves:

  • Surface Tension Reduction: When administered into the lungs, Curosurf spreads over the alveolar surface, significantly lowering surface tension, which prevents atelectasis (collapse of alveoli).
  • Stabilization of Alveoli: By stabilizing the alveolar structure during respiration, it enhances lung compliance and improves oxygenation.

The effectiveness of Curosurf can be quantitatively assessed through measurements of surface tension before and after administration in vitro using techniques such as the Wilhelmy plate method or pendant drop method .

Mechanism of Action

Process and Data

Curosurf exerts its therapeutic effects through several mechanisms:

  1. Surface Tension Modulation: By reducing surface tension at the air-liquid interface within the alveoli, Curosurf facilitates easier expansion during inhalation.
  2. Improvement in Gas Exchange: Enhanced stability of alveoli leads to improved ventilation-perfusion matching, thereby optimizing gas exchange.
  3. Anti-Inflammatory Effects: Studies have shown that Curosurf can down-regulate pro-inflammatory cytokines like tumor necrosis factor-alpha in monocytes, potentially reducing inflammation in lung tissue .

Quantitative data from clinical trials indicate that administration of Curosurf results in lower fractional inspired oxygen requirements and improved arterial oxygenation ratios in treated infants compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Curosurf is typically presented as a milky white suspension.
  • pH: The pH range for Curosurf formulations is generally between 6.0 and 7.5.

Chemical Properties

  • Stability: Curosurf exhibits good stability when stored under recommended conditions (refrigerated).
  • Solubility: It is soluble in aqueous solutions due to its phospholipid composition.

Relevant data indicate that proper storage conditions are crucial for maintaining the efficacy of Curosurf over time .

Applications

Scientific Uses

Curosurf is predominantly used in clinical settings for:

  • Treatment of Neonatal Respiratory Distress Syndrome: It is administered intratracheally to preterm infants who exhibit signs of respiratory distress due to insufficient endogenous surfactant production.
  • Research Applications: Studies involving Curosurf contribute to understanding lung biology, surfactant function, and potential therapies for other pulmonary conditions.

Introduction to Pulmonary Surfactant Therapy

Historical Development of Exogenous Surfactants in Neonatology

The conceptual foundation for surfactant therapy was laid in 1959 when Mary Ellen Avery and Jere Mead identified surfactant deficiency as the primary cause of RDS [1]. Early trials in the 1960s failed due to two critical limitations: the use of phospholipid-only formulations (lacking essential proteins) and inefficient nebulized delivery methods [1] [6]. A paradigm shift occurred in the 1970s when Bengt Robertson and Göran Enhörning demonstrated that natural surfactant—containing both phospholipids and proteins—could ameliorate RDS in immature rabbits [1].

This breakthrough catalyzed the development of animal-derived surfactants. In the 1980s, Robertson and Tore Curstedt pioneered poractant alfa (CUROSURF), named by combining their surnames [1] [6]. Pilot clinical trials began in 1983, followed by randomized controlled trials (RCTs) in 1985. These early studies demonstrated CUROSURF’s capacity to reduce pulmonary air leaks and neonatal mortality in preterm infants with severe RDS [1]. Subsequent trials by the Collaborative European Multicenter Study Group established key principles:

  • Multiple doses outperformed single doses [1]
  • Early treatment was superior to delayed administration [6]
  • Combining surfactant with continuous positive airway pressure (CPAP) improved outcomes [1]

Table 1: Key Milestones in Surfactant Development

YearDevelopmentKey Researchers
1959Surfactant deficiency identified as RDS causeAvery & Mead
1970sNatural surfactant efficacy in animal modelsRobertson & Enhörning
1983First pilot trial of porcine-derived surfactantRobertson & Curstedt
1985First RCT showing reduced mortalityRobertson, Curstedt & Halliday
1990sEstablishment of early/multiple dosing benefitsCollaborative European Group

Role of CUROSURF in Modern Neonatal Respiratory Care

CUROSURF occupies a central position in neonatal respiratory care due to its proven efficacy in mitigating RDS complications. Compared to first-generation synthetic surfactants (e.g., colfosceril palmitate), animal-derived surfactants like CUROSURF demonstrate superior clinical outcomes, including faster weaning from respiratory support and reduced mortality [10]. Among natural surfactants, CUROSURF distinguishes itself through:

  • Higher phospholipid concentration (80 mg/mL vs. 25–35 mg/mL in bovine surfactants), enabling lower administered volumes (2.5 mL/kg vs. 4–5 mL/kg) [4] [8]
  • Reduced need for redosing: Clinical trials report 68–85% single-dose success rates attributable to its optimal composition and higher initial dose (200 mg/kg) [4] [7]
  • Enhanced cost-effectiveness: Despite higher per-unit costs, CUROSURF’s lower redosing rate and reduced ventilation requirements decrease overall treatment costs [7] [9]

A landmark RCT comparing CUROSURF (200 mg/kg) and beractant (100 mg/kg) in infants <30 weeks gestation demonstrated significantly lower mean airway pressure (−1.8 cm H₂O, P=0.003) and respiratory index (−1.2, P=0.032) within 72 hours for CUROSURF-treated infants [9]. Extubation rates were also higher at 48 hours (52% vs. 22%, P=0.027) [9]. Meta-analyses confirm that CUROSURF reduces mortality risk by 32% compared to beractant [10].

Table 2: Clinical Outcomes of Poractant Alfa vs. Bovine Surfactants

Outcome ParameterCUROSURF (Poractant Alfa)Bovine SurfactantsP-value/Effect Size
Single-dose success rate68–85%40–55%P<0.01 [4] [9]
Mortality reduction32%ReferenceRR 0.68 [10]
Time to extubation (hours)48–7272–96P=0.029 [9]
Hospital cost savings20–30%Reference [7]

Key Biochemical Properties of Poractant Alfa

CUROSURF’s efficacy is rooted in its distinctive biochemical composition, which closely mirrors human surfactant while maximizing surface activity. It is extracted from porcine lung mince through a multi-step purification process that eliminates neutral lipids and hydrophilic proteins while preserving hydrophobic surfactant proteins [6] [8]. The final suspension contains:

  • 76 mg/mL phospholipids, predominantly dipalmitoylphosphatidylcholine (DPPC) (55 mg/mL, 72% of phospholipids), which is critical for reducing surface tension [3] [8]
  • 1 mg/mL surfactant-associated proteins, including SP-B (0.2 mg/mL) and SP-C (0.8 mg/mL) [6] [8]
  • A phospholipid-to-protein ratio of 76:1, optimized for rapid adsorption and film formation [3]

The hydrophobic proteins SP-B and SP-C are indispensable for CUROSURF’s function. SP-B facilitates phospholipid adsorption and spreadability at the air-liquid interface, while SP-C stabilizes phospholipid layers during respiration [3] [8]. In vitro studies demonstrate CUROSURF achieves surface tension ≤4 mN/m—surpassing synthetic surfactants lacking these proteins [8].

Table 3: Biochemical Composition of CUROSURF

ComponentConcentrationFunction
Total phospholipids76 mg/mLReduces alveolar surface tension
Dipalmitoylphosphatidylcholine (DPPC)55 mg/mLPrimary tension-lowering agent
Phosphatidylglycerol9 mg/mLEnhances adsorption kinetics
Surfactant protein B (SP-B)0.2 mg/mLFacilitates phospholipid organization
Surfactant protein C (SP-C)0.8 mg/mLStabilizes phospholipid films

The high phospholipid concentration (80 mg/mL total solids) enables CUROSURF to deliver a therapeutically effective dose in a small volume (2.5 mL/kg), minimizing airway obstruction risk during administration [4] [8]. Additionally, its preservative-free 0.9% saline suspension ensures biocompatibility [8]. Recent advances include third-generation synthetic surfactants containing SP-B/C analogs (e.g., CHF5633), though none yet match the efficacy of natural poractant alfa in clinical settings [1] [10].

Properties

CAS Number

129069-19-8

Product Name

curosurf

Molecular Formula

C10H17ClN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.